Methyl heptacosanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

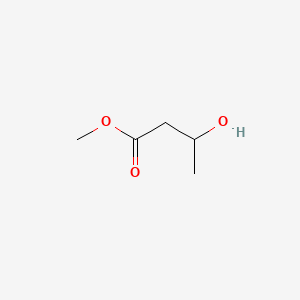

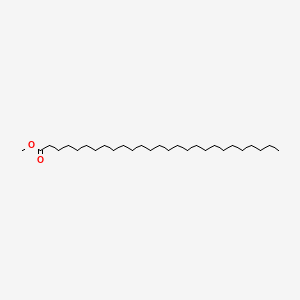

Methyl heptacosanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a long-chain fatty acid methyl ester, a valuable compound utilized in proteomics and metabolomics research .

Molecular Structure Analysis

The molecular formula of Methyl heptacosanoate is C28H56O2 . Its molecular weight is 424.74 . The IUPAC Standard InChI is InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 .Physical And Chemical Properties Analysis

Methyl heptacosanoate is a colorless to yellowish liquid with a boiling point of 465°F. It has a melting point of -7.6°F and a density of 0.86 g/ml. It is supplied as a neat, solid substance at room temperature .Scientific Research Applications

Biofuel Research

- Methyl esters, similar to methyl heptacosanoate, are studied as biodiesel surrogates. Research by (Herbinet, Pitz, & Westbrook, 2007) developed a chemical kinetic mechanism to study the oxidation of methyl decanoate, a biodiesel surrogate. This research helps understand the combustion characteristics of biofuels and their unique features like early carbon dioxide formation.

Material Properties and Chemical Engineering

- Investigations into the properties of chemical compounds including methyl esters are crucial in chemical engineering. Studies like the one by (Su et al., 2018) provide valuable data on densities and viscosities of binary mixtures of methyl decanoate and n-heptane at different temperatures and pressures. Such research is vital for designing processes and equipment in chemical industries.

Combustion and Emission Studies

- Methyl esters are also used in studies of combustion and emissions. (El-Seesy, He, & Kosaka, 2021) researched the combustion and emission characteristics of diesel engines using n-heptanol-methyl oleate mixtures. Understanding these characteristics is crucial for developing more efficient and environmentally friendly combustion engines.

Environmental Science and Pest Control

- Methyl ketones, closely related to methyl esters, are researched for environmental applications. (Zhu et al., 2018) explored the use of n-aliphatic methyl ketones as an alternative to traditional fumigants like methyl bromide, indicating the potential of methyl compounds in environmentally safer pest control methods.

Chemical Kinetics and Renewable Energy

- Studies such as by (Kong, Liu, & Zheng, 2020) focus on the chemical kinetics of biodiesel combustion. They use methyl esters to build detailed chemical kinetic mechanisms for understanding the combustion process in renewable energy sources.

Food Science and Dairy Products

- In the food industry, research like that by (Contarini & Povolo, 2002) involves the study of volatile compounds, including methyl ketones in milk. Such research helps in understanding and improving food quality and processing methods.

Mechanism of Action

Target of Action

It is believed that this compound primarily targets cancer cells .

Mode of Action

Methyl heptacosanoate: interacts with its targets, primarily cancer cells, by hampering their growth and proliferation . It has also been observed to induce apoptosis, or programmed cell death, in these cells .

Biochemical Pathways

The exact biochemical pathways affected by Methyl heptacosanoate It is suggested that the compound’s ability to induce apoptosis in cancer cells may involve various cellular pathways related to cell growth and death .

Result of Action

The molecular and cellular effects of Methyl heptacosanoate’s action primarily involve the inhibition of growth and induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells.

Action Environment

The action, efficacy, and stability of Methyl heptacosanoate can be influenced by various environmental factors. For instance, the compound is insoluble in water but exhibits solubility in organic solvents . This could potentially affect its distribution and action in the body.

properties

IUPAC Name |

methyl heptacosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVPLVIKFSVDDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204203 |

Source

|

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl heptacosanoate | |

CAS RN |

55682-91-2 |

Source

|

| Record name | Methyl heptacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.